molecular formula C18H15ClN2O2 B2457207 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1397200-11-1

2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2457207
CAS No.: 1397200-11-1
M. Wt: 326.78
InChI Key: FZDHGCOXQPHKCS-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a chloro group, a hydroxynaphthalene moiety, and a pyridinylmethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Nitration of naphthalene to introduce a nitro group.

    Reduction: Reduction of the nitro group to form an amine.

    Acylation: Acylation of the amine with chloroacetyl chloride to form the chloroacetamide intermediate.

    Substitution: Substitution reaction with pyridin-4-ylmethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to form a methyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 2-Chloro-N-(5-oxonaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide.

    Reduction: Formation of 2-Methyl-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The hydroxynaphthalene moiety may interact with enzymes or receptors, modulating their activity. The pyridinylmethyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with a pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.

    2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure with a pyridin-2-ylmethyl group instead of pyridin-4-ylmethyl.

    2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

The uniqueness of 2-Chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, hydroxynaphthalene moiety, and pyridinylmethyl group allows for versatile applications in various fields of research.

Properties

IUPAC Name

2-chloro-N-(5-hydroxynaphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-11-18(23)21(12-13-7-9-20-10-8-13)16-5-1-4-15-14(16)3-2-6-17(15)22/h1-10,22H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDHGCOXQPHKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)N(CC3=CC=NC=C3)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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